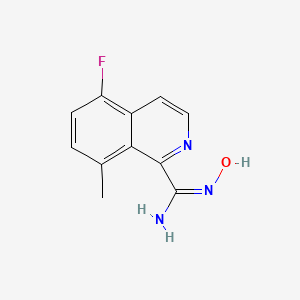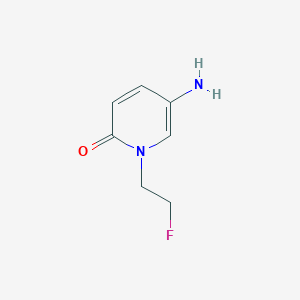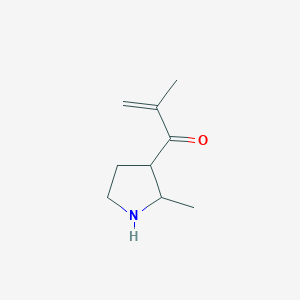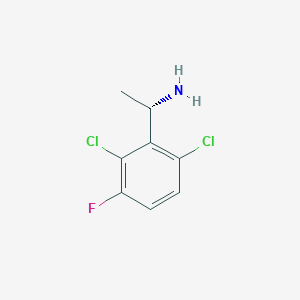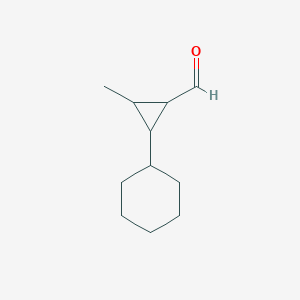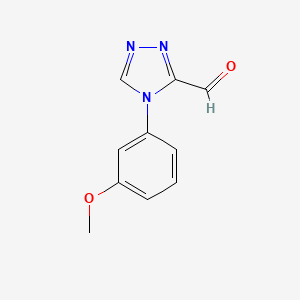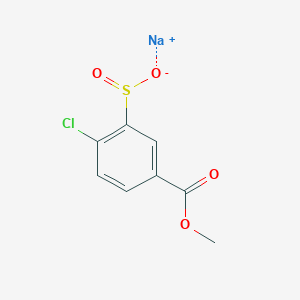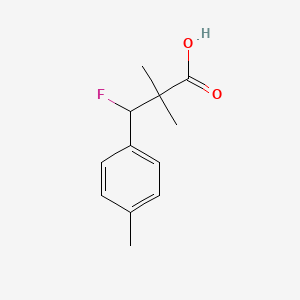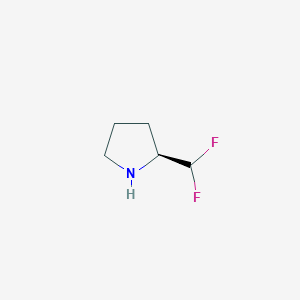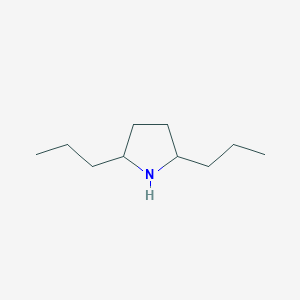![molecular formula C7H4BrClO4S2 B13165583 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Métodos De Preparación
The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the bromination of thiophene followed by the introduction of a chlorosulfonyl group. The final step involves the addition of a prop-2-enoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorosulfonyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives such as:
- 3-(4-Bromo-5-chlorothiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-nitrothiophen-2-yl)prop-2-enoic acid Compared to these compounds, 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C7H4BrClO4S2 |
|---|---|
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-5-chlorosulfonylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)/b2-1+ |
Clave InChI |
LYRLYWXHYMEDQN-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(SC(=C1Br)S(=O)(=O)Cl)/C=C/C(=O)O |
SMILES canónico |
C1=C(SC(=C1Br)S(=O)(=O)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


